2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide
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Overview
Description
2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide is a complex organic compound that features a trifluoromethyl group, a triazole ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under radical or nucleophilic conditions.
Coupling with Naphthalene Derivative: The final step involves coupling the triazole intermediate with a naphthalene derivative through a condensation reaction, typically using a dehydrating agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the naphthalene moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include various substituted triazoles, reduced naphthalene derivatives, and oxidized amino derivatives.
Scientific Research Applications
2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the inhibition of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The naphthalene moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl and amino groups but lacks the triazole and naphthalene moieties.
3-amino-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group and an amino group on a benzoic acid scaffold.
Trifluoromethylated heterocyclic compounds: Various heterocycles containing the trifluoromethyl group, such as trifluoromethylpyridines and trifluoromethyltriazoles.
Uniqueness
The uniqueness of 2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide lies in its combination of a trifluoromethyl group, a triazole ring, and a naphthalene moiety. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-N-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N6O/c16-15(17,18)13-20-14(19)24(23-13)8-12(25)22-21-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6H,3,5,7-8H2,(H,22,25)(H2,19,20,23)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWVQRZKDCGCCA-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NNC(=O)CN3C(=NC(=N3)C(F)(F)F)N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/NC(=O)CN3C(=NC(=N3)C(F)(F)F)N)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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